

Application Notes and Protocols: Cercosporin as a Bioinspired Photocatalyst in Organic Synthesis

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Compound of Interest		
Compound Name:	Cercosporin	
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Cercosporin, a natural perylenequinone pigment produced by fungi of the genus Cercospora, has emerged as a powerful, bioinspired, metal-free photocatalyst for a variety of organic transformations. Its excellent photosensitizing properties, coupled with its sustainable production through fermentation, make it an attractive alternative to traditional metal-based photocatalysts. This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by **cercosporin**, enabling researchers to leverage this innovative technology in their synthetic endeavors.

Core Principles and Mechanism of Action

Cercosporin functions as a photosensitizer.[1] Upon irradiation with visible light, typically from blue LEDs, the **cercosporin** molecule absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. This excited triplet **cercosporin** can then transfer its energy to ground-state molecular oxygen ($^{3}O_{2}$), generating highly reactive singlet oxygen ($^{1}O_{2}$). It is this singlet oxygen that acts as the primary oxidizing agent in the subsequent chemical transformations, enabling a range of synthetic applications under mild and environmentally friendly conditions.[1]

Applications in Organic Synthesis



Cercosporin has been successfully employed as a photocatalyst in several important classes of organic reactions, including:

- Synthesis of Kynurenine-Containing Peptides: Facilitating the photo-mediated oxidation of tryptophan derivatives to valuable kynurenine analogues.[1]
- [4+1] and [4+2] Annulations of Azoalkenes: Enabling the construction of nitrogen-containing heterocycles such as 1,2,3-thiadiazoles and 1,4,5,6-tetrahydropyridazines.[2][3][4]
- sp³ C-H Activation: Catalyzing the annulation of anilines and maleimides for the synthesis of pyrrolo[3,4-c]quinolones.[5]

The following sections provide detailed protocols and quantitative data for these representative applications.

Data Presentation: Quantitative Reaction Data

The following tables summarize the substrate scope and corresponding yields for various organic transformations catalyzed by **cercosporin**.

Table 1: Cercosporin-Catalyzed Synthesis of Kynurenine-Containing Peptides



Substrate (Tryptophan Derivative)	Product	Yield (%)
Boc-Trp-OMe	Boc-Kyn-OMe	95
Boc-Trp-OEt	Boc-Kyn-OEt	92
Boc-Trp-OBn	Boc-Kyn-OBn	88
Ac-Trp-OMe	Ac-Kyn-OMe	90
Fmoc-Trp-OMe	Fmoc-Kyn-OMe	85
Z-Trp-OMe	Z-Kyn-OMe	89
Boc-Trp(Boc)-OMe	Boc-Kyn(Boc)-OMe	82
Boc-5-MeO-Trp-OMe	Boc-5-MeO-Kyn-OMe	93
Boc-5-F-Trp-OMe	Boc-5-F-Kyn-OMe	87

Table 2: Cercosporin-Photocatalyzed [4+1] Annulation of

Azoalkenes with KSCN

Substrate (α-halo-N-acyl- hydrazone)	Product (1,2,3-Thiadiazole)	Yield (%)
4-MeC ₆ H ₄ -	4-MeC ₆ H ₄ -	85
4-MeOC ₆ H ₄ -	4-MeOC ₆ H ₄ -	82
4-FC ₆ H ₄ -	4-FC ₆ H ₄ -	78
4-CIC ₆ H ₄ -	4-CIC ₆ H ₄ -	75
4-BrC ₆ H ₄ -	4-BrC ₆ H ₄ -	73
3-MeC ₆ H₄-	3-MeC ₆ H₄-	80
2-MeC ₆ H ₄ -	2-MeC ₆ H ₄ -	76
Thiophen-2-yl-	Thiophen-2-yl-	70
Naphthalen-2-yl-	Naphthalen-2-yl-	88



Table 3: Cercosporin-Photocatalyzed [4+2] Annulation of

Azoalkenes

Substrate (α-halo-N-acyl- hydrazone)	Product (1,4,5,6- Tetrahydropyridazine)	Yield (%)
C ₆ H ₅ -	C ₆ H ₅ -	92
4-MeC ₆ H ₄ -	4-MeC ₆ H ₄ -	90
4-MeOC ₆ H ₄ -	4-MeOC ₆ H ₄ -	88
4-FC ₆ H ₄ -	4-FC ₆ H ₄ -	85
4-CIC ₆ H ₄ -	4-CIC ₆ H ₄ -	83
4-BrC ₆ H ₄ -	4-BrC ₆ H ₄ -	81
3-MeC ₆ H ₄ -	3-MeC ₆ H ₄ -	87
2-MeC ₆ H ₄ -	2-MeC ₆ H ₄ -	84
Thiophen-2-yl-	Thiophen-2-yl-	78

Table 4: Cercosporin-Photocatalyzed sp³ C-H Activation



Aniline Derivative	Maleimide Derivative	Product (Pyrrolo[3,4- c]quinolone)	Yield (%)
N-methylaniline	N-phenylmaleimide	85	
N-ethylaniline	N-phenylmaleimide	82	
N-propylaniline	N-phenylmaleimide	78	•
N-methyl-4- methoxyaniline	N-phenylmaleimide	88	
N-methyl-4- chloroaniline	N-phenylmaleimide	75	
N-methylaniline	N-methylmaleimide	80	
N-methylaniline	N-ethylmaleimide	77	•
N-methylaniline	N-(4- chlorophenyl)maleimid e	72	

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Kynurenine-Containing Peptides

- Tryptophan derivative (1.0 equiv)
- Cercosporin (1 mol%)
- Solvent (e.g., CH₃CN/H₂O, 10:1)
- Oxygen (balloon)
- Blue LEDs (5 W)



Schlenk tube or similar reaction vessel

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the tryptophan derivative (0.2 mmol, 1.0 equiv) and **cercosporin** (0.002 mmol, 1 mol%).
- Add the solvent mixture (CH₃CN/H₂O = 10:1, 2.0 mL).
- Seal the tube, evacuate, and backfill with oxygen (repeat three times), leaving an oxygen balloon attached.
- Place the reaction vessel approximately 5 cm from a 5 W blue LED strip and stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired kynureninecontaining peptide.

Protocol 2: General Procedure for [4+1] Annulation of Azoalkenes with KSCN

- α-halo-N-acyl-hydrazone (1.0 equiv)
- Potassium thiocyanate (KSCN) (2.0 equiv)
- Potassium tert-butoxide (tBuOK) (1.2 equiv)
- Cercosporin (1 mol%)
- Dry acetonitrile (CH₃CN)



- Oxygen (balloon)
- Blue LEDs (5 W)
- Schlenk tube or similar reaction vessel

Procedure:

- To a flame-dried Schlenk tube under an oxygen atmosphere, add the α-halo-N-acylhydrazone (0.2 mmol, 1.0 equiv), KSCN (0.4 mmol, 2.0 equiv), tBuOK (0.24 mmol, 1.2 equiv), and **cercosporin** (0.002 mmol, 1 mol%).
- Add dry CH₃CN (2.0 mL) via syringe.
- Seal the tube and place it approximately 5 cm from a 5 W blue LED strip.
- Stir the reaction mixture at room temperature for 16 hours.
- After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous NH₄Cl solution.
- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2,3-thiadiazole.[2]

Protocol 3: General Procedure for [4+2] Annulation of Azoalkenes

- α-halo-N-acyl-hydrazone (1.0 equiv)
- Cesium carbonate (Cs₂CO₃) (1.2 equiv)
- Cercosporin (1 mol%)



- Acetonitrile/Water (CH₃CN/H₂O, 10:1)
- Nitrogen (balloon)
- Blue LEDs (5 W)
- Schlenk tube or similar reaction vessel

Procedure:

- To a Schlenk tube, add the α-halo-N-acyl-hydrazone (0.5 mmol, 1.0 equiv), Cs₂CO₃ (0.6 mmol, 1.2 equiv), and cercosporin (0.005 mmol, 1 mol%).
- Add the solvent mixture (CH₃CN/H₂O = 10:1, 2.0 mL).
- Degas the mixture with nitrogen for 15 minutes, then leave a nitrogen balloon attached.
- Irradiate the mixture with a 5 W blue LED strip at room temperature for 16 hours with vigorous stirring.
- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by flash chromatography on silica gel to obtain the 1,4,5,6tetrahydropyridazine product.[2]

Protocol 4: General Procedure for sp³ C-H Activation

- Aniline derivative (1.0 equiv)
- Maleimide derivative (1.2 equiv)
- Cercosporin (1 mol%)



- Solvent (e.g., 1,2-dichloroethane)
- Oxygen (balloon)
- Blue LEDs (5 W)
- Reaction vial

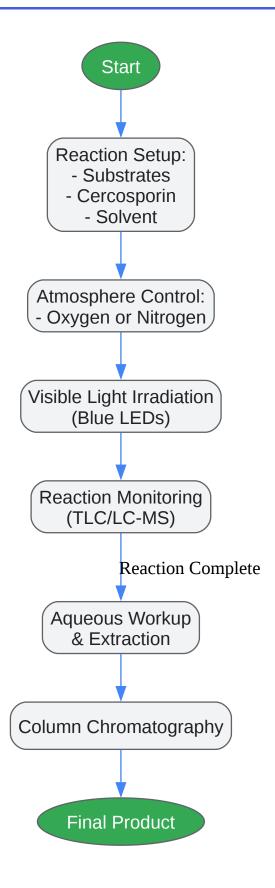
Procedure:

- In a reaction vial equipped with a magnetic stir bar, dissolve the aniline derivative (0.2 mmol, 1.0 equiv), maleimide derivative (0.24 mmol, 1.2 equiv), and cercosporin (0.002 mmol, 1 mol%) in the solvent (2.0 mL).
- Seal the vial and purge with oxygen.
- Stir the reaction mixture under an oxygen atmosphere (balloon) and irradiate with blue LEDs at room temperature.
- · Monitor the reaction by TLC.
- Once the starting material is consumed, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to give the desired pyrrolo[3,4-c]quinolone.

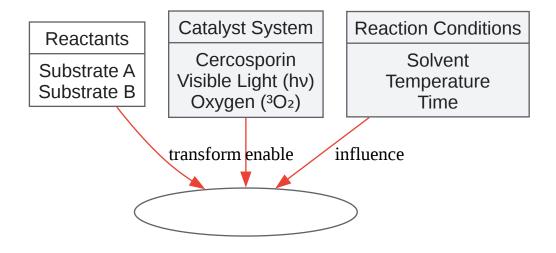
Visualizations

Diagram 1: General Mechanism of Cercosporin Photocatalysis









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